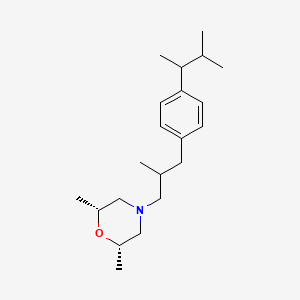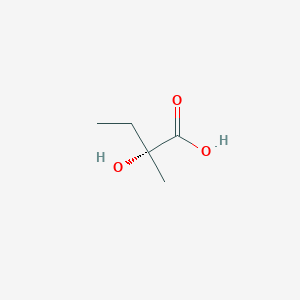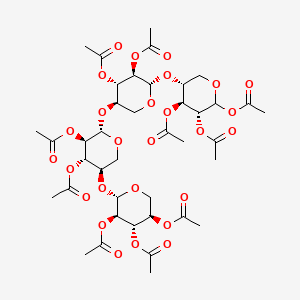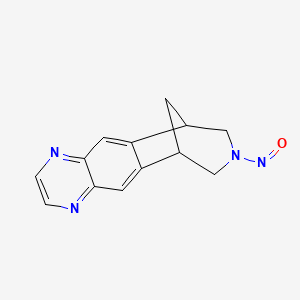
1-(4-Bromo-2,5-dimethoxyphenyl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
1-(4-Bromo-2,5-dimethoxyphenyl)ethanamine can be synthesized from 2,5-dimethoxybenzaldehyde through a series of chemical reactions. The process typically involves the bromination of 2,5-dimethoxybenzaldehyde to form 4-bromo-2,5-dimethoxybenzaldehyde, followed by reductive amination to yield the final product .
Industrial Production Methods
the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply .
化学反応の分析
Types of Reactions
1-(4-Bromo-2,5-dimethoxyphenyl)ethanamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiol compounds.
Major Products Formed
科学的研究の応用
作用機序
1-(4-Bromo-2,5-dimethoxyphenyl)ethanamine exerts its effects primarily through partial agonism of the serotonin 2A (5-HT2A) and 2C (5-HT2C) receptors . This interaction leads to altered neurotransmission and the hallucinogenic effects associated with the compound . The exact molecular pathways involved are still under investigation, but it is known to influence various signaling cascades within the brain .
類似化合物との比較
Similar Compounds
4-Bromo-2,5-dimethoxyphenethylamine (2C-B): The parent compound with similar hallucinogenic properties.
3,4-Methylenedioxymethamphetamine (MDMA): Shares structural similarities and has psychoactive effects.
Lysergic acid diethylamide (LSD): Another well-known hallucinogen with different chemical structure but similar effects.
Uniqueness
1-(4-Bromo-2,5-dimethoxyphenyl)ethanamine is unique due to its specific substitution pattern on the phenethylamine backbone, which contributes to its distinct pharmacological profile . Its partial agonism at serotonin receptors differentiates it from other hallucinogens that may act as full agonists or antagonists .
特性
CAS番号 |
634150-94-0 |
|---|---|
分子式 |
C10H14BrNO2 |
分子量 |
260.13 g/mol |
IUPAC名 |
1-(4-bromo-2,5-dimethoxyphenyl)ethanamine |
InChI |
InChI=1S/C10H14BrNO2/c1-6(12)7-4-10(14-3)8(11)5-9(7)13-2/h4-6H,12H2,1-3H3 |
InChIキー |
JKOMOTQHGDWZAQ-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC(=C(C=C1OC)Br)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


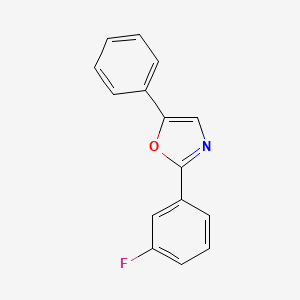
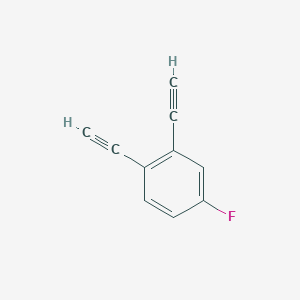
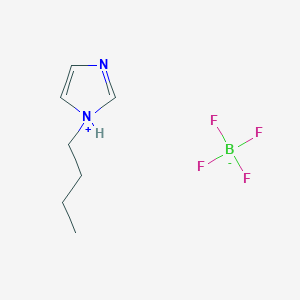
![7,7'-[(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11-yl)imino]bis-heptanoic Acid Disodium Salt; 7,7'-[(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxodibenzo[c,f][1,2]thiazepin-11-yl)imino]bis[heptanoic acid] Disodium Salt; Tianeptine Impurity E (Disodium Salt)](/img/structure/B13418892.png)
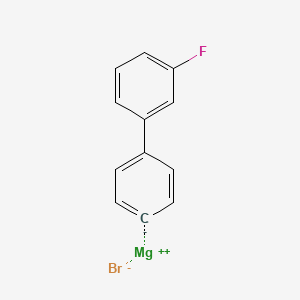
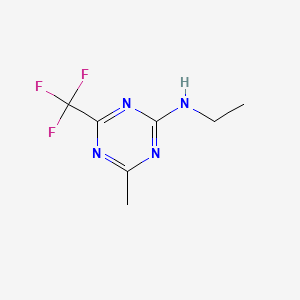

![alpha,3,4-Tris[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetic Acid Methyl Ester](/img/structure/B13418921.png)
